molecular formula C12H10O2 B3428892 3,5-Dihydroxybiphenyl CAS No. 7028-41-3

3,5-Dihydroxybiphenyl

Cat. No.: B3428892
CAS No.: 7028-41-3
M. Wt: 186.21 g/mol
InChI Key: UAVUNEWOYVVSEF-UHFFFAOYSA-N
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Description

3,5-Dihydroxybiphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of two hydroxyl groups attached to the 3rd and 5th positions of the biphenyl structure. This compound is notable for its role in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack .

Biochemical Analysis

Biochemical Properties

The biosynthesis of 3,5-Dihydroxybiphenyl starts with the enzyme benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA . This is followed by the action of biphenyl synthase (BIS), a type III polyketide synthase, which catalyzes the sequential condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA to produce this compound .

Cellular Effects

In the context of plant cells, the production of this compound is part of a defense mechanism against pathogens . The production of this compound is induced in response to pathogen attack, leading to the accumulation of biphenyl phytoalexins .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into various biphenyl phytoalexins through sequential modifications such as methylation, hydroxylation, and glycosylation . For instance, an O-methyltransferase (OMT) can catalyze the regiospecific O-methylation of this compound at the 5-position to form 3-hydroxy-5-methoxybiphenyl .

Temporal Effects in Laboratory Settings

The production of this compound in plant cell cultures is rapidly, strongly, and transiently induced by treatment with elicitors . This suggests that the effects of this compound can change over time in response to external stimuli.

Metabolic Pathways

This compound is involved in the phenylpropanoid biosynthesis pathway . It is produced from benzoyl-CoA, which is derived from benzoic acid, through the action of BZL and BIS .

Subcellular Localization

The enzymes involved in the biosynthesis of this compound, such as BIS and OMT, have been shown to localize in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybiphenyl can be synthesized through various methods. One common approach involves the use of boron tribromide for the cleavage of aryl methyl ethers. For instance, 3,3’-dimethoxybiphenyl can be demethylated using boron tribromide in methylene chloride, followed by hydrolysis and recrystallization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybiphenyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield biphenyl derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.

Major Products Formed: The major products formed from these reactions include various biphenyl derivatives, such as halogenated biphenyls, nitrated biphenyls, and quinones .

Scientific Research Applications

3,5-Dihydroxybiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its role in plant defense mechanisms, particularly in the biosynthesis of phytoalexins like aucuparin.

    Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3,3’-Dihydroxybiphenyl: Similar in structure but with hydroxyl groups at the 3rd and 3rd’ positions.

    4,4’-Dihydroxybiphenyl: Hydroxyl groups are located at the 4th and 4th’ positions.

    2,2’-Dihydroxybiphenyl: Hydroxyl groups are at the 2nd and 2nd’ positions.

Uniqueness: 3,5-Dihydroxybiphenyl is unique due to its specific hydroxylation pattern, which is crucial for its role in the biosynthesis of certain phytoalexins. This specific arrangement of hydroxyl groups allows it to undergo unique enzymatic transformations that are not possible with other isomers .

Properties

IUPAC Name

5-phenylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVUNEWOYVVSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312951
Record name [1,1′-Biphenyl]-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-41-3
Record name [1,1′-Biphenyl]-3,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7028-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-3,5-diol
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Synthesis routes and methods I

Procedure details

6.00 g (0.0199 mole) of 2,4-dihydroxy-6-phenyl-isophthalic acid dimethyl ester is dissolved under nitrogen in 40 ml of water and 40 ml of 2N sodium hydroxide solution. The light-red solution is refluxed for one hour; it is then cooled with an ice bath and carefully acidified with 8.0 ml of concentrated hydrochloric acid (carbon dioxide evolution). The mixture is then refluxed and boiled for 14 hours in a nitrogen atmosphere. The emulsion obtained after cooling is extracted twice with 100 ml of ether each time. The combined ether layers are dried with magnesium sulphate and concentrated in vacuo to obtain 3.98 g of crude product in the form of yellow crystals. This crude product is dissolved in 20 ml of ether; 50 ml of benzene is added and the ether then distilled off. 5-Phenylresorcinol crystallises out on standing. After cooling, there is added 50 ml of hexane, and the crystals are filtered off under suction; this yields 2.44 g of cream-coloured crystals, M.P. 154°-158°. Repeated crystallisation from 40 ml of benzene with the addition of 40 ml of hexane yields 2.03 g of 5-phenylresorcinol as colourless crystals, M.P. 157° - 158°.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
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reactant
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[Compound]
Name
crude product
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
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50 mL
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 5-phenyl-1,3-cyclohexanedione (2.5 g, 13 mM) and 10% Pd/C (0.5 g) in phenyl ether (30 mL) was heated to 230° C. over 30 minutes and held at 230° C. for 2.5 hours. The reaction was cooled, taken up in CH2Cl2 and filtered through Dicalite. The filtrate was concentrated and the residue purified by chromatography (CH2Cl2, then 5-10% EtOAc/CH2Cl2) to give the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 3,5-Dihydroxybiphenyl?

A: this compound is a crucial precursor in the biosynthesis of biphenyl and dibenzofuran phytoalexins found in plants belonging to the Malinae subtribe, which includes economically important fruit trees like apple and pear. [, , ] These phytoalexins act as defense compounds against pathogens and pests. [, , , , ]

Q2: How is this compound synthesized in plants?

A: It is produced from the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA by the enzyme biphenyl synthase (BIS). [, ] This enzyme is a novel type III polyketide synthase. [, ]

Q3: What are the downstream products of this compound in the phytoalexin pathway?

A: this compound is the precursor for both biphenyl and dibenzofuran phytoalexins. It undergoes a series of modifications, including O-methylation and hydroxylation, to produce various bioactive compounds like aucuparin and eriobofuran. [, ]

Q4: What enzymes are involved in the conversion of this compound to other phytoalexins?

A: Two O-methyltransferases (OMTs), SaOMT1 and SaOMT2, play key roles in this process. [] SaOMT1 catalyzes the methylation of this compound, while SaOMT2 exhibits high affinity for noraucuparin, a downstream product, and methylates it at the meta-positioned hydroxyl group. []

Q5: How does the structure of SaOMT1 and SaOMT2 relate to their substrate specificity?

A: Homology modeling and substrate docking studies provided insights into the specificities of SaOMT1 and SaOMT2. These studies revealed how the substrate interacts with the active site of the enzymes and the role of specific amino acid residues in substrate binding and catalysis. []

Q6: Have the genes encoding these biosynthetic enzymes been isolated?

A: Yes, cDNAs encoding SaOMT1, SaOMT2, and biphenyl synthase (SaBIS3) have been successfully isolated from rowan (Sorbus aucuparia) cell cultures. []

Q7: Has the expression of these genes been studied?

A: Yes, treatment of rowan cell cultures with a fungal elicitor resulted in the transient induction of SaOMT1, SaOMT2, and SaBIS3 gene expression. [] This suggests that the biosynthesis of these phytoalexins is induced in response to pathogen attack.

Q8: What is the subcellular localization of these enzymes?

A: Using fluorescent protein fusions, SaOMT1, SaOMT2, and SaBIS3 were localized to the cytoplasm of Nicotiana benthamiana leaf epidermis cells. [] This suggests that the biosynthesis of biphenyls and dibenzofurans likely takes place in the cytoplasm.

Q9: Are there alternative chemical synthesis routes for this compound?

A: Yes, 3,5-dihydroxybiphenyls can be synthesized through an anti-Friedel–Crafts-type substitution reaction. This method allows for the ipso-substitution of one or two hydroxy groups of phloroglucinol with arene nucleophiles, offering a practical alternative to traditional biaryl coupling methods. []

Q10: Are there any structural studies on the enzymes involved in this compound biosynthesis?

A: Yes, Biphenyl synthase I (BIS I) from Sorbus aucuparia has been crystallized and its structure determined. [] This structural information is valuable for understanding the catalytic mechanism of the enzyme and for designing potential inhibitors or modifying its activity.

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